Chlorhexidine diacetate

Description

Propriétés

IUPAC Name |

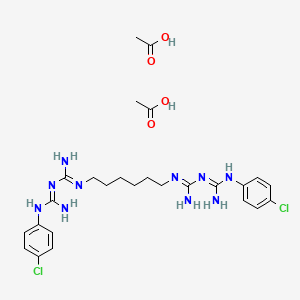

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRFFJWBUDTUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032345 | |

| Record name | Chlorhexidine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Chlorhexidine acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-95-1 | |

| Record name | Chlorhexidine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorhexidine diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorhexidine di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORHEXIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Chlorhexidine Diacetate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and characterization of chlorhexidine diacetate. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes complex processes to facilitate a thorough understanding of this potent antiseptic agent.

This compound is a widely used biocide effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its application spans various fields, from medical and dental antisepsis to pharmaceutical and cosmetic preservation.[2] A profound understanding of its synthesis and characterization is paramount for its application in research and development.

Synthesis of this compound

The synthesis of chlorhexidine is a multi-step process that can be broadly divided into two main stages.[3] The first stage involves the formation of the intermediate, 1,6-bis(cyano-guanidino)hexane.[4] This is followed by the reaction of this intermediate with p-chloroaniline hydrochloride to yield chlorhexidine, which is then converted to its diacetate salt.

A generalized reaction scheme is presented below:

Stage 1: Synthesis of 1,6-Bis(cyano-guanidino)hexane

Hexamethylenediamine dihydrochloride reacts with sodium dicyanamide in a suitable solvent, such as n-butanol, under reflux to yield 1,6-bis(cyano-guanidino)hexane.[5]

Stage 2: Synthesis of Chlorhexidine

The intermediate, 1,6-bis(cyano-guanidino)hexane, is then reacted with p-chloroaniline hydrochloride in a solvent like ethylene glycol ether at elevated temperatures to produce chlorhexidine.[6]

Stage 3: Formation of this compound Salt

The chlorhexidine base is subsequently treated with acetic acid to form the diacetate salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hexamethylenediamine dihydrochloride

-

Sodium dicyanamide

-

n-Butanol

-

p-Chloroaniline hydrochloride

-

Ethylene glycol ether

-

Acetic acid

-

Ethanol

-

Deionized water

Procedure:

Stage 1: Synthesis of 1,6-Bis(cyano-guanidino)hexane [5]

-

Suspend 1,6-hexamethylenediamine dihydrochloride and sodium dicyanamide in n-butanol in a reaction vessel.

-

Heat the mixture to reflux for approximately 8.5 hours.

-

After cooling, filter the solid product and wash it with ice water.

-

Recrystallize the product from an aqueous methanol solution and dry to obtain 1,6-bis(cyano-guanidino)hexane.

Stage 2: Synthesis of Chlorhexidine Hydrochloride [6]

-

In a three-necked flask, combine 1,6-bis(cyano-guanidino)hexane and p-chloroaniline hydrochloride in ethylene glycol ether.

-

Heat the mixture to 135-175°C and reflux for 3 hours with magnetic stirring.

-

Allow the reaction solution to stand, then use suction filtration to obtain the crude solid.

-

Wash the crude product with water and then purify by washing with ethanol to obtain pure chlorhexidine hydrochloride.

Stage 3: Conversion to this compound

-

Dissolve the purified chlorhexidine hydrochloride in a suitable solvent.

-

Add a stoichiometric amount of a base (e.g., sodium hydroxide) to neutralize the hydrochloride and precipitate the chlorhexidine free base.

-

Isolate the chlorhexidine base by filtration.

-

Dissolve the chlorhexidine base in ethanol and add two molar equivalents of glacial acetic acid.

-

Crystallize the this compound from the solution, filter, and dry under vacuum.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and physical properties. The following are standard analytical techniques employed for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ | [7] |

| Molecular Weight | 625.55 g/mol | [7] |

| Appearance | White to almost white crystalline powder | [8] |

| Melting Point | 153-156 °C | |

| Solubility | Water: 19 g/L (20°C) | [9] |

| DMSO: 100 mg/mL | ||

| Soluble in alcohol, glycerol, propylene glycol, and polyethylene glycols. | [9] |

Spectroscopic and Chromatographic Analysis

The following table summarizes the typical parameters for the spectroscopic and chromatographic analysis of this compound.

| Technique | Parameter | Typical Value/Condition | References |

| ¹H NMR | Solvent | DMSO-d₆ | [10] |

| A ¹H NMR spectrum of this compound is available for reference. | [11] | ||

| ¹³C NMR | Solvent | DMSO-d₆ | [12] |

| FT-IR | Sample Prep. | Nujol mull or KBr pellet | [13] |

| Key Peaks | Bands corresponding to =NH, C=N, and secondary amino groups. | [14] | |

| UV-Vis | Solvent | n-Butanol | [15] |

| λmax | 260 nm | [15] | |

| HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [16] |

| Mobile Phase | Methanol:Water (75:25 v/v) | [16] | |

| Flow Rate | 1.0 mL/min | [16] | |

| Detection | UV at 258 nm | [16] |

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) [16]

-

Objective: To determine the purity of the synthesized this compound.

-

Instrumentation: HPLC system with a UV-visible detector.

-

Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of methanol and water (75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 258 nm.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 100 ppm).

-

Procedure: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [10]

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a small amount of the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Acquire ¹H and ¹³C NMR spectra. The obtained chemical shifts and coupling constants should be compared with reference spectra for this compound.[11]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy [17]

-

Objective: To identify the functional groups present in the this compound molecule.

-

Instrumentation: FT-IR spectrometer.

-

Sample Preparation: Prepare a KBr pellet or a Nujol mull of the sample.

-

Procedure: Record the IR spectrum over a range of 4000-400 cm⁻¹. The spectrum should be analyzed for characteristic absorption bands of the functional groups present in this compound.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy [15]

-

Objective: To determine the wavelength of maximum absorbance (λmax).

-

Instrumentation: UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in n-butanol.

-

Procedure: Scan the solution over a wavelength range of 200-400 nm to determine the λmax.

Mechanism of Antimicrobial Action

Chlorhexidine's antimicrobial efficacy stems from its cationic nature.[18] The positively charged chlorhexidine molecules are attracted to the negatively charged components of microbial cell walls, such as phosphate groups.[19] This interaction leads to the disruption of the cell membrane's integrity, causing leakage of intracellular components and ultimately, cell death.[20] At lower concentrations, chlorhexidine exhibits a bacteriostatic effect by inhibiting membrane-bound enzymes and causing leakage of low-molecular-weight cellular components.[21] At higher concentrations, it becomes bactericidal, causing the precipitation of cytoplasmic contents.[21]

References

- 1. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and chlorhexidine - Google Patents [patents.google.com]

- 4. 1,6-Bis(cyano-guanidino)hexane | 15894-70-9 [chemicalbook.com]

- 5. EP0305721B1 - Process for preparing hexamethylene bis-dicyanide diamide - Google Patents [patents.google.com]

- 6. CN102993056A - Preparation method of chlorhexidine compound - Google Patents [patents.google.com]

- 7. mpbio.com [mpbio.com]

- 8. This compound | 56-95-1 [chemicalbook.com]

- 9. sefh.es [sefh.es]

- 10. An In Vitro Spectroscopic Analysis to Determine the Chemical Composition of the Precipitate Formed by Mixing Sodium Hypochlorite and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(56-95-1) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Microscopic and Spectroscopic Analyses of Chlorhexidine Tolerance in Delftia acidovorans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]

- 19. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. droracle.ai [droracle.ai]

solubility of chlorhexidine diacetate in various organic solvents

An In-depth Technical Guide to the Solubility of Chlorhexidine Diacetate in Various Organic Solvents

Introduction

This compound is a widely utilized broad-spectrum antiseptic and disinfectant, effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is intrinsically linked to its formulation, where solubility plays a pivotal role. For researchers, scientists, and drug development professionals, a comprehensive understanding of the is crucial for the development of stable, effective, and bioavailable formulations, from topical antiseptics to drug delivery systems. This guide provides a detailed overview of the solubility of this compound in several common organic solvents, outlines typical experimental protocols for solubility determination, and presents a visual workflow of these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent. The following table summarizes the available quantitative data. It is important to note that experimental conditions, such as temperature and the use of physical methods like sonication, can influence the measured solubility.

| Solvent | Solubility | Temperature | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (159.85 mM) | 25°C | The use of fresh, non-moisture-absorbing DMSO is recommended as moisture can reduce solubility. | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | Not Specified | [5][6] | |

| Ethanol | 55 mg/mL (87.92 mM) | Not Specified | Requires ultrasonic assistance. | [7] |

| Ethanol | 10 mg/mL | Not Specified | [5][6] | |

| Ethanol (96%) | 1 part in 15 parts (approx. 66.7 mg/mL) | Not Specified | [8] | |

| Dimethylformamide (DMF) | 15 mg/mL | Not Specified | [5][6] | |

| Propylene Glycol | Soluble | Not Specified | No quantitative data available. | [8][9] |

| Glycerol | Soluble | Not Specified | No quantitative data available. | [8][9] |

| Polyethylene Glycols | Soluble | Not Specified | No quantitative data available. | [8][9] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. While specific protocols may vary between laboratories, the underlying principles remain consistent. A typical workflow for determining the equilibrium solubility of this compound is outlined below.

I. Materials and Equipment

-

This compound powder

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials or flasks with secure closures

-

Constant temperature shaker, incubator, or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

II. General Procedure

-

Preparation of a Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a suitable vial. The excess solid ensures that the solution will become saturated.

-

Equilibration: The vial is sealed and placed in a constant temperature environment, such as a shaker or water bath. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation at a high speed, which pellets the excess solid. Alternatively, the solution can be allowed to stand undisturbed for the solid to settle.

-

Sample Collection and Dilution: A precise aliquot of the clear supernatant is carefully withdrawn. To prevent the transfer of any solid particles, the supernatant may be filtered through a syringe filter. The collected sample is then accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of chlorhexidine.[10][11] Other techniques such as UV-Vis spectrophotometry or capillary electrophoresis can also be employed.[10]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | 56-95-1 [chemicalbook.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound CAS#: 206986-79-0 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sefh.es [sefh.es]

- 9. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Method for Determination of Chlorhexidine in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva [aps.journals.ekb.eg]

Early Research on the Antimicrobial Spectrum of Chlorhexidine Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the antimicrobial spectrum of chlorhexidine diacetate, a compound that has become a cornerstone of modern antiseptic practice. The information presented herein is compiled from early scientific literature, focusing on the initial discoveries and characterizations of its broad-spectrum activity.

Introduction to this compound

Chlorhexidine was first described in 1954 by Davies and colleagues as a novel antibacterial agent with high potency.[1] Initially introduced under the trade name "Hibitane," its diacetate salt was one of the forms developed to enhance water solubility.[1] Early research quickly established its efficacy against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2] The mechanism of action, broadly understood even in early studies, involves the disruption of the microbial cell membrane.[2] At lower concentrations, chlorhexidine exhibits a bacteriostatic effect, inhibiting bacterial growth, while at higher concentrations, it is bactericidal, causing cell death.[3]

Antimicrobial Spectrum: Qualitative Overview from Early Research

Key Findings from Early Literature:

-

Gram-Positive Bacteria: Highly susceptible to the action of chlorhexidine.

-

Gram-Negative Bacteria: Generally less susceptible than Gram-positive bacteria, requiring higher concentrations for inhibition.

-

Fungi (Yeasts): Early studies indicated that chlorhexidine was also effective against yeasts like Candida albicans.[4]

Quantitative Data: Virucidal Spectrum

A 1972 study investigated the virucidal activity of chlorhexidine. The findings from this early research are summarized in the table below.

| Virus | Concentration of Chlorhexidine | Exposure Time | Temperature | Outcome |

| Herpesvirus hominis (2 strains) | 0.02% | 90 minutes | Room Temperature | Reduction in infectivity titre by not more than six log10 units. |

| Poliovirus (vaccine strain) | 0.02% | 90 minutes | Room Temperature | Ineffective. |

| Adenovirus | 0.02% | 90 minutes | Room Temperature | Ineffective. |

Mechanism of Action

The bactericidal effect of chlorhexidine is a result of the binding of its cationic molecules to the negatively charged bacterial cell walls.[3] At low concentrations, this leads to a bacteriostatic effect by altering the osmotic balance of the cell.[3] At higher concentrations, it causes disruption of the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[2][3]

Conceptual model of chlorhexidine's antimicrobial action.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the serial dilution methods that were standard during the early research period of chlorhexidine.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound stock solution of known concentration.

-

Sterile nutrient broth or agar appropriate for the test microorganism.

-

Sterile test tubes and pipettes.

-

A pure, overnight culture of the test microorganism.

-

Incubator.

Procedure: Broth Dilution Method

-

Preparation of Dilutions: A series of two-fold dilutions of the this compound stock solution is prepared in sterile test tubes containing nutrient broth. This creates a range of decreasing concentrations of the antiseptic. A positive control tube (broth with inoculum, no chlorhexidine) and a negative control tube (broth only) are also prepared.

-

Inoculation: Each tube (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final concentration of the inoculum is crucial for reproducible results.

-

Incubation: The tubes are incubated at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for many bacteria).

-

Observation and Interpretation: After incubation, the tubes are examined for visible signs of growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The early research on this compound laid the groundwork for its extensive use as a broad-spectrum antiseptic. While specific quantitative data from the earliest publications are not readily accessible, the qualitative evidence and mechanistic understanding from that era clearly demonstrated its potent antimicrobial properties against a wide array of bacteria and fungi, as well as some viruses. The foundational experimental protocols, based on serial dilution, provided the means to establish the effective concentrations of this important compound.

References

- 1. Frontiers | Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]

- 2. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]

- 3. europeanreview.org [europeanreview.org]

- 4. Effects of this compound on Candida albicans, C. glabrata and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Core: A Technical Guide to the Physicochemical Properties of Chlorhexidine Diacetate for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential physicochemical properties of chlorhexidine diacetate, a widely utilized antiseptic agent, with a specific focus on its application in the design and development of innovative drug delivery systems. Understanding these fundamental characteristics is paramount for formulating effective, stable, and predictable delivery platforms.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational drug delivery design. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H30Cl2N10・2(C2H4O2) | [1][2][3] |

| Molecular Weight | 625.55 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 153-160 °C | [1][2][4][5] |

| pKa (Strongest Basic) | 10.52 (Predicted) | [6] |

| logP (Octanol-Water) | 2.71 (Predicted) | [6] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | 19 g/L (20 °C) | [2][7] |

| Ethanol (96%) | 1 part in 15 parts | [2] |

| Glycerol | Soluble | [2][7] |

| Propylene Glycol | Soluble | [2][7] |

| Polyethylene Glycols | Soluble | [2][7] |

| DMSO | 100 mg/mL | [8] |

Table 3: Stability Information for this compound

| Condition | Stability Profile | Reference(s) |

| Aqueous Solution pH | Most stable in the pH range of 5-8.[9] Above pH 8.0, the base may precipitate.[9][10] | [9][10] |

| Temperature | Aqueous solutions may decompose when heated above 70°C.[2] Dilute aqueous solutions (<10 mg/mL) can be sterilized by autoclaving.[2] | [2] |

| Light | Prolonged exposure to light should be avoided. | [2] |

| Incompatible Materials | Forms insoluble salts with anionic compounds (e.g., surfactants in toothpaste, carbomer).[11] | [11] |

Antimicrobial Mechanism of Action

Chlorhexidine exerts its potent antimicrobial effect through a multi-step process targeting the bacterial cell membrane. This mechanism is primarily driven by electrostatic interactions between the cationic chlorhexidine molecule and the negatively charged components of the bacterial cell surface.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sefh.es [sefh.es]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound hydrate, 98% | Fisher Scientific [fishersci.ca]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | 56-95-1 [chemicalbook.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. Chlorhexidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Antiviral and Antifungal Activity of Chlorhexidine Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of chlorhexidine diacetate, with a specific focus on its efficacy against fungal and viral pathogens. Chlorhexidine, a dicationic biguanide, is a broad-spectrum antiseptic widely utilized in various healthcare settings.[1] Its activity is concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and bactericidal properties at higher concentrations. This document synthesizes quantitative data from multiple studies, details common experimental protocols for evaluating its efficacy, and visualizes the underlying mechanisms and workflows.

Antifungal Activity of this compound

Chlorhexidine demonstrates significant activity against a range of fungal species, including yeasts and dermatophytes.[2] Its effectiveness is particularly noted against Candida albicans, a common opportunistic pathogen responsible for oral and systemic infections.[3][4] The antifungal action of chlorhexidine is rapid and robust, making it a valuable agent in controlling fungal biofilms and infections.[5]

Mechanism of Antifungal Action

The primary mechanism of chlorhexidine's antifungal effect is the disruption of the fungal cell membrane.[1] As a positively charged molecule, it binds strongly to the negatively charged phosphate groups on the fungal cell surface. This interaction destabilizes the cell wall and increases the permeability of the cytoplasmic membrane, leading to the leakage of essential intracellular components like potassium ions and ultimately, cell death.[6] At high concentrations, chlorhexidine can cause the coagulation of cytoplasmic contents.

A more specific mechanism has been investigated in Candida albicans. Studies suggest that at sub-lethal concentrations, chlorhexidine induces apoptosis by disrupting metal ion and reactive oxygen species (ROS) homeostasis, revealing a more complex interaction than simple membrane disruption.[2][7]

Caption: General mechanism of chlorhexidine's antifungal action.

Quantitative Antifungal Data

The efficacy of chlorhexidine against various fungal species is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 1: MIC and MFC of Chlorhexidine Against Various Fungi

| Fungal Species | Salt Form | MIC | MFC | Reference |

|---|---|---|---|---|

| Candida albicans | Diacetate | 10 µg/mL (low lethal activity) | - | [8][9] |

| Candida glabrata | Diacetate | 10 µg/mL (low lethal activity) | - | [8][9] |

| Trichophyton mentagrophytes | Digluconate | 6.25 µg/mL | - | [10] |

| Microsporum gypseum | Digluconate | 12.5 µg/mL | - | [10] |

| Microsporum canis | Digluconate | 50 µg/mL | - | [10] |

| Dermatophytic Fungi (general) | Digluconate | 4.16 µL/mL | 4.16 - 8.33 µL/mL | [11][12] |

| Aspergillus spp. | Digluconate | 4 - 16 µg/mL | - | [13] |

| Penicillium sp. | Digluconate | 4 - 16 µg/mL | - | [13] |

| Fusarium spp. | Digluconate | 2 to >16 µg/mL | Equal to MIC |[14][15] |

Table 2: Efficacy of Chlorhexidine Against Candida spp. Biofilms

| Candida Species | Chlorhexidine Conc. | Reduction in CFU | Reference |

|---|---|---|---|

| C. albicans | 0.06% | 92.8% | [16] |

| C. albicans | 0.12% | 79.9% | [16] |

| C. albicans | 0.2% | 99.8% | [16] |

| C. tropicalis | 0.06% - 1% | 99.7% - 100% | [16] |

| C. parapsilosis | 0.12% | 96.0% | [16] |

| C. krusei | 0.12% | 96.0% | [16] |

| C. glabrata | 0.12% | 94.1% |[16] |

Experimental Protocols: Antifungal Susceptibility Testing

1.3.1 Broth Microdilution for MIC & MFC Determination This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99-99.5% reduction in the initial inoculum (MFC).[17] The protocol is generally adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][11][13]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline or broth and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: this compound is serially diluted (typically two-fold) in a 96-well microtiter plate using a suitable broth medium like RPMI-1640.[13]

-

Inoculation: The standardized fungal suspension is added to each well of the microtiter plate, resulting in a final target inoculum concentration.

-

Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 24-48 hours.[17]

-

MIC Determination: The MIC is read as the lowest concentration of chlorhexidine in which there is no visible turbidity (growth).

-

MFC Determination: To determine the MFC, an aliquot (e.g., 20 µL) from each well showing no visible growth is subcultured onto an agar plate.[17] The plates are incubated for another 24-48 hours. The MFC is the lowest drug concentration from which no colonies grow on the agar plate.[15]

Caption: Workflow for MIC and MFC determination via broth microdilution.

Antiviral Activity of this compound

Chlorhexidine has demonstrated virucidal activity, particularly against enveloped viruses.[18][19] Its efficacy has been evaluated against Herpes Simplex Virus (HSV), Influenza A, and, more recently, coronaviruses, including SARS-CoV-2.[19][20]

Mechanism of Antiviral Action

The proposed virucidal mechanism of chlorhexidine targets the viral envelope, a lipid bilayer derived from the host cell that is essential for the infectivity of many viruses.[19] The positively charged chlorhexidine molecule is thought to interact with and disrupt the negatively charged components of the lipid envelope. This disruption leads to the lysis of the envelope, potentially damaging viral surface proteins required for attachment and entry into host cells, thereby inactivating the virus.[19]

References

- 1. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]

- 2. Sub-lethal concentrations of chlorhexidine inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revodontolunesp.com.br [revodontolunesp.com.br]

- 6. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects of this compound on Candida albicans, C. glabrata and Saccharomyces cerevisiae - Art Boulevard [artboulevard.org]

- 9. Effects of this compound on Candida albicans, C. glabrata and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of chlorhexidine against some strains of cultured and clinically isolated microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. doi.editoracubo.com.br [doi.editoracubo.com.br]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Antifungal susceptibility and clinical efficacy of chlorhexidine combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virucidal efficacy of chlorhexidine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chlorhexidine Gluconate - Antiviral Mouthwash in COVID-19 [icpahealth.com]

The Initial Encounter: A Technical Guide to Chlorhexidine Diacetate's Interaction with Microbial Biofilms

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit significantly increased resistance to antimicrobial agents compared to their planktonic counterparts.[1][2] Chlorhexidine, a broad-spectrum cationic biocide, has been a cornerstone of antiseptic strategies for decades.[2][3] Available in various salt forms, including chlorhexidine diacetate (CHDA), its primary mode of action involves the disruption of microbial cell membranes.[1][3] This technical guide provides a comprehensive overview of the initial studies investigating the complex interaction between this compound and microbial biofilms, focusing on its mechanism of action, experimental evaluation protocols, and the quantitative assessment of its efficacy.

Core Mechanism of Action

Chlorhexidine's efficacy stems from its molecular structure. As a positively charged molecule, it readily binds to the negatively charged components of the bacterial cell wall, such as phospholipids and lipopolysaccharides.[1][3] This electrostatic interaction is the critical first step in a cascade of events leading to cell death.

The process unfolds as follows:

-

Adsorption and Destabilization: The cationic chlorhexidine molecule adsorbs onto the bacterial surface, destabilizing the cell wall and interfering with osmotic regulation.[1]

-

Membrane Permeabilization: At lower concentrations, chlorhexidine damages the cell wall, increasing its permeability. This allows the molecule to penetrate and attack the inner cytoplasmic membrane.[1]

-

Cytoplasmic Leakage: Damage to the semipermeable cytoplasmic membrane results in the leakage of essential intracellular components, including potassium ions and metabolites.[1][3]

-

Inhibition and Lysis: At higher concentrations, this damage leads to the coagulation of cytoplasmic contents and eventual cell lysis.[2][3] The entire process is rapid, with bactericidal effects observed in as little as 20-30 seconds in vitro for planktonic bacteria.[1][4]

Beyond individual cells, chlorhexidine acetate also targets the biofilm's protective EPS matrix, disrupting its integrity and rendering the embedded bacteria more susceptible to antimicrobial action.[3] Furthermore, it can interfere with DNA replication and cause protein denaturation, further inhibiting bacterial proliferation.[3]

Caption: General mechanism of chlorhexidine action on bacterial cells and biofilms.

Quantitative Analysis of Efficacy

The effectiveness of chlorhexidine against biofilms is highly dependent on its concentration, the duration of exposure, and the maturity and composition of the biofilm.[5][6] Mature biofilms are notably more resistant than younger, developing ones.[6] Studies have employed various quantitative methods to assess this interaction.

Table 1: Summary of Quantitative Data on Chlorhexidine's Anti-Biofilm Efficacy

| Biofilm Model / Organisms | Chlorhexidine Form & Concentration | Exposure Time | Key Quantitative Findings | Reference |

|---|---|---|---|---|

| Multispecies oral biofilm (subgingival plaque) on hydroxyapatite | 2% Chlorhexidine (CHX) | 1, 3, 10 min | Proportion of killed bacteria was time-dependent. CHX-Plus showed higher bactericidal activity than 2% CHX at all times. | [5] |

| Multispecies oral biofilm (interproximal plaque) | 0.2% (wt/vol) Chlorhexidine Gluconate (CHG) | Time-lapse | Caused biofilm to contract at a rate of 1.176 µm/min. Bactericidal effects were detectable after 3-5 minutes. | [4] |

| S. mutans, E. faecalis, C. albicans on acrylic resin | 1%, 3%, 5% (wt) this compound (CHDA) | 24 hours | Antimicrobial effect increased with CHDA concentration, particularly against C. albicans and S. mutans. | [7] |

| Six-species oral biofilm | 0.05%, 0.1%, 0.2% CHX | 64 hours | Combined treatment with enzymes (DNase I/proteinase K) and 0.05% CHX led to a significant reduction in total microbial counts compared to 0.05% CHX alone. | [8][9] |

| K. pneumoniae, P. aeruginosa, S. aureus, E. faecalis in CDC bioreactor | Up to 4% Chlorhexidine Digluconate (CHD) | 24 hours | K. pneumoniae and P. aeruginosa survived in biofilms at up to 4% CHD, while S. aureus was eliminated at 1%. | [10] |

| Nine-species oral biofilm in constant-depth film fermenter | 0.125% (w/v) Chlorhexidine | 8 short pulses | Viable counts of streptococci, F. nucleatum, and P. gingivalis were inhibited by over 3 orders of magnitude. |[11] |

Detailed Experimental Protocols

Standardized methodologies are crucial for evaluating the efficacy of anti-biofilm agents. The following protocols represent common approaches cited in the initial research.

In Vitro Biofilm Cultivation

-

Substratum Preparation: Sintered hydroxyapatite (HA) disks, often coated with collagen or preconditioned with saliva to mimic the tooth surface, are commonly used for oral biofilm studies.[4][5][9] For other applications, materials like acrylic resins or polystyrene plates are utilized.[7]

-

Inoculum: Biofilms can be grown from single species cultures (e.g., S. mutans, C. albicans) or, for more clinically relevant models, from multispecies communities derived from sources like subgingival plaque or pooled human saliva.[4][5][7]

-

Growth Conditions: Inoculated disks are placed in multi-well plates and submerged in a suitable growth medium (e.g., Tryptic Soy Broth (TSB), Brain-Heart Infusion (BHI) broth, or artificial saliva).[4][7] Incubation is typically carried out at 37°C under aerobic or anaerobic conditions, depending on the organisms, for periods ranging from 24 hours to several weeks to achieve mature biofilms.[5][6][7] Specialized bioreactors, like the Constant-Depth Film Fermenter (CDFF) or CDC Bioreactor, are used for creating biofilms under controlled conditions.[10][11]

Antimicrobial Treatment and Efficacy Assessment

-

Chlorhexidine Exposure: Mature biofilms are exposed to various concentrations of this compound or other forms for defined periods (e.g., 1 to 10 minutes for short-term exposure, or integrated into the growth medium for long-term inhibition).[4][5]

-

Quantification of Viability:

-

Confocal Laser Scanning Microscopy (CLSM): This is a primary method for both structural and viability analysis. Biofilms are stained with fluorescent viability kits (e.g., LIVE/DEAD BacLight), which differentiate between bacteria with intact (green fluorescence) and damaged (red fluorescence) cell membranes. The volume ratio of dead to total bacteria is then calculated from 3D image stacks.[4][5]

-

Colony-Forming Unit (CFU) Counting: Biofilms are physically disrupted from the substratum, sonicated to separate bacterial cells, serially diluted, and plated on agar. The resulting colonies are counted to determine the number of viable bacteria remaining after treatment.[9]

-

Metabolic Assays (e.g., MTT): The metabolic activity of the biofilm, which correlates with viability, is measured by adding a reagent like MTT that is converted into a colored formazan product by living cells. The color intensity is then measured spectrophotometrically.[7]

-

Crystal Violet (CV) Staining: This method quantifies total biofilm biomass. The biofilm is stained with CV, and after washing, the bound dye is solubilized and its absorbance is measured.[2][7]

-

Caption: A generalized workflow for testing chlorhexidine's efficacy on biofilms.

Biofilm Resistance Mechanisms

Despite its potent bactericidal activity, the unique structure of biofilms presents several barriers to chlorhexidine's effectiveness.

-

Matrix Penetration Barrier: The EPS matrix is a primary line of defense. Composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), the matrix is predominantly negatively charged.[2][8] This leads to the sequestration of cationic chlorhexidine molecules, preventing them from penetrating deeper into the biofilm and reaching the cells within.[2][8]

-

Physiological Heterogeneity: Bacteria within a biofilm exist in diverse physiological states. Cells in the deeper layers may be in a slow-growing or dormant state due to nutrient and oxygen limitation, making them less susceptible to antimicrobials that target active metabolic processes.[2]

-

Altered Gene Expression: Bacteria in biofilms can upregulate genes associated with resistance, such as those coding for multidrug efflux pumps, which actively expel antimicrobial agents from the cytoplasm.[8]

References

- 1. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Chlorhexidine Acetate? [synapse.patsnap.com]

- 4. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the effect of two chlorhexidine preparations on biofilm bacteria in vitro: a three-dimensional quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antibacterial and Antifungal Activity of this compound Incorporated into Acrylic Resins Used in Provisional Restorations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Low Concentrations of Chlorhexidine Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

in vitro cytotoxicity of chlorhexidine diacetate on mammalian cell lines

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Executive Summary

Chlorhexidine (CHX), a broad-spectrum bisbiguanide antiseptic, is widely utilized in various medical and dental applications. Its efficacy is, however, paralleled by concerns regarding its cytotoxicity to mammalian cells. This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of chlorhexidine diacetate on various mammalian cell lines. It synthesizes quantitative data from multiple studies, details the experimental protocols used for cytotoxicity assessment, and visually maps the key signaling pathways involved in CHX-induced cell death. The findings indicate that chlorhexidine's cytotoxicity is dose- and time-dependent, with mechanisms involving membrane damage, oxidative stress, mitochondrial dysfunction, and the induction of both apoptosis and necrosis.

Quantitative Cytotoxicity Data

The cytotoxic effect of chlorhexidine is highly dependent on its concentration, the duration of exposure, and the specific cell line being tested.[1] Generally, higher concentrations and longer exposure times lead to a significant reduction in cell viability.[1]

Table 1: Summary of In Vitro Cytotoxicity of Chlorhexidine on Mammalian Cell Lines

| Cell Line | Concentration (%) | Exposure Time | Assay | Observed Effect | Citation(s) |

| Canine Embryonic Fibroblasts | < 0.013% | 30 minutes | Cell Counting | Fibroblast survival observed. | [2] |

| Canine Embryonic Fibroblasts | > 0.013% | 30 minutes | Cell Counting | Lethal to fibroblasts. | [2] |

| Chinese Hamster Ovary (CHO) | Various | 1, 2, 4 hours | MTT Assay | Dose- and time-dependent decrease in cell viability. | [3][4] |

| Human Keratinocytes (HaCaT) | 0.2% | 24 hours | MTT Assay | Viability reduced to ~38%. | |

| Human Keratinocytes (HaCaT) | 0.2% | 48 hours | MTT Assay | Viability reduced to ~30%. | [5] |

| Mouse Fibroblasts (L929) | 0.2% | 24 hours | MTT Assay | Viability reduced to ~15%. | [5] |

| Mouse Fibroblasts (L929) | 0.2% | 48 hours | MTT Assay | Viability reduced to ~28%. | [5] |

| Human Gingival Fibroblasts (HGF) | 0.002% - 0.2% | 3 minutes | MTT Assay | Significant, dose-dependent decrease in viability. | [1] |

| Human Osteoblastic Cells (U2OS) | ~0.005% | Not Specified | Not Specified | 50% inhibition concentration (IC50). | [6] |

| Odontoblast-like Cells (MDPC-23) | 0.0024% | Not Specified | MTT Assay | 24.8% reduction in cell metabolism. | [7] |

| Odontoblast-like Cells (MDPC-23) | 0.004% | Not Specified | MTT Assay | 29.9% reduction in cell metabolism. | [7][8] |

| Odontoblast-like Cells (MDPC-23) | 0.02% | Not Specified | MTT Assay | 70.8% reduction in cell metabolism. | [7][8] |

| Human Endometrial Cells | 1 µg/mL (~0.0001%) | Not Specified | Not Specified | Toxic concentration. | [9] |

| Human Cells (Generic) | ≥ 0.004% | 3 hours | Trypan Blue | Impaired cellular function and/or cell death. | [10] |

Mechanisms of Chlorhexidine-Induced Cytotoxicity

Chlorhexidine exerts its cytotoxic effects through a multi-faceted mechanism, primarily initiated by disruption of the cell membrane. This initial damage triggers a cascade of intracellular events, including oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, ultimately leading to cell death via apoptosis or necrosis.[3][11][12] The mode of cell death is often concentration-dependent, with lower concentrations favoring apoptosis and higher concentrations leading to necrosis.[3][4][13]

Concentration-Dependent Cell Death Pathway

Chlorhexidine initiates distinct cell death pathways based on its concentration. At lower concentrations, it primarily triggers a programmed cell death cascade (apoptosis), while at higher concentrations, it causes rapid cell membrane disruption and lysis (necrosis).[13]

Caption: Logical flow of chlorhexidine's concentration-dependent cytotoxicity.

Oxidative Stress and Endoplasmic Reticulum (ER) Stress Pathways

Chlorhexidine has been shown to disrupt the cellular redox balance, leading to the generation of superoxide anions and subsequent oxidative stress.[3][4] This oxidative stress can damage cellular components and contribute to cell death. Concurrently, chlorhexidine can cause an accumulation of unfolded proteins in the endoplasmic reticulum, leading to ER stress, which is another potent trigger for apoptosis.[11][14]

Caption: Parallel pathways of oxidative and ER stress induced by chlorhexidine.

Mitochondrial Dysfunction and Apoptosis Induction

A critical event in chlorhexidine-induced apoptosis is the disruption of mitochondrial function.[12][15] This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm), which precedes the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[12][15]

Caption: Mitochondrial pathway of chlorhexidine-induced apoptosis.

Detailed Experimental Protocols

Standardized assays are crucial for evaluating and comparing the cytotoxicity of compounds like this compound. Below are detailed methodologies for key experiments.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.

References

- 1. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and povidone-iodine cytotoxicity to canine embryonic fibroblasts and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oracareproducts.com [oracareproducts.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of chlorhexidine on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effects of different concentrations of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity and teratogenicity of this compound released from hollow nylon fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytopathologic effects of chlorhexidine on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorhexidine-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of chlorhexidine digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chlorhexidine-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress (Journal Article) | OSTI.GOV [osti.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Genetic Basis for Microbial Resistance to Chlorhexidine Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorhexidine, in its various salt forms including diacetate, is a broad-spectrum cationic biocide widely employed in healthcare settings for its antiseptic properties.[1] Its extensive use, however, has led to concerns about the emergence of microbial resistance, which can have significant clinical implications. Understanding the genetic underpinnings of this resistance is paramount for the development of effective infection control strategies and novel antimicrobial agents. This technical guide provides a comprehensive overview of the known genetic determinants of chlorhexidine resistance in bacteria, details key experimental protocols for their investigation, and visualizes the complex biological pathways involved.

The primary mechanism of acquired resistance to chlorhexidine is the active efflux of the compound from the bacterial cell, mediated by various efflux pumps.[2] These pumps are transmembrane proteins that recognize and expel a wide range of substrates, including antiseptics and antibiotics. The genes encoding these pumps can be located on mobile genetic elements, such as plasmids, facilitating their spread among bacterial populations.[3]

Key Genetic Determinants of Chlorhexidine Resistance

The genetic basis of chlorhexidine resistance has been most extensively studied in clinically significant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

Gram-Positive Bacteria: The Role of qac and smr Genes

In Gram-positive bacteria, particularly Staphylococcus aureus, two main families of genes are associated with reduced susceptibility to chlorhexidine: the quaternary ammonium compound resistance (qac) genes and the small multidrug resistance (smr) genes.[2]

-

qacA/B : These closely related genes are often found on plasmids and encode for efflux pumps belonging to the Major Facilitator Superfamily (MFS).[2][4] The QacA and QacB proteins are large, with 14 transmembrane segments, and utilize the proton motive force to expel a variety of cationic compounds, including chlorhexidine.[2]

-

smr : This gene, also known as qacC/D, encodes a smaller efflux pump of the Small Multidrug Resistance (SMR) family.[2] The Smr protein functions as a drug/proton antiporter.[5] While the presence of smr is associated with reduced chlorhexidine susceptibility, it generally confers a lower level of resistance compared to qacA/B.[2]

Gram-Negative Bacteria: Efflux and Regulatory Mutations

In Gram-negative bacteria, the mechanisms of chlorhexidine resistance are more diverse and can involve both dedicated efflux pumps and mutations in regulatory systems.

-

cepA : First identified in Klebsiella pneumoniae, the cepA gene is associated with chlorhexidine resistance and is thought to encode a cation efflux pump.[6]

-

smvA/smvR : In Klebsiella pneumoniae, the smvA gene encodes a Major Facilitator Superfamily (MFS) efflux pump. Its expression is regulated by the Tet repressor SmvR. Mutations in smvR can lead to the upregulation of smvA and consequently, increased resistance to chlorhexidine.[7]

-

phoPQ Two-Component System : Adaptation of Klebsiella pneumoniae to chlorhexidine has been linked to mutations in the phoPQ two-component regulatory system.[7] This system is a global regulator of virulence and adaptation. Mutations in phoP or phoQ can lead to downstream effects on gene expression, including genes involved in lipopolysaccharide (LPS) modification, which may alter the cell's susceptibility to cationic compounds like chlorhexidine.[5][7]

-

Resistance-Nodulation-Division (RND) Family Pumps : In many Gram-negative bacteria, broad-spectrum efflux pumps of the RND family, such as the AcrAB-TolC system in Escherichia coli, contribute to intrinsic and acquired resistance to a wide range of antimicrobial compounds, including chlorhexidine.[1]

Quantitative Data on Chlorhexidine Resistance

The following tables summarize key quantitative data from various studies on chlorhexidine resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chlorhexidine for Various Bacterial Species

| Bacterial Species | Strain Type | Chlorhexidine MIC Range (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1 - 8 | [8] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 - 8 | [8] |

| Escherichia coli | Clinical Isolates | 1 - 64 | [8] |

| Klebsiella pneumoniae | Clinical Isolates | 4 - 64 | [8] |

| Enterobacter cloacae complex | Clinical Isolates | 1 - >64 | [8] |

| Staphylococcus aureus | Isolates lacking resistance genes | 0.5 - 2 | [2] |

| Staphylococcus aureus | Isolates with qacA/B or smr | 2 - 8 | [2] |

| Staphylococcus aureus | Isolates with both qacA/B and smr | 8 - 16 | [2] |

| Neisseria gonorrhoeae | Baseline | 2 | [4] |

| Neisseria gonorrhoeae | After 40 days of chlorhexidine exposure | 20 | [4] |

Table 2: Prevalence of Chlorhexidine Resistance Genes in Staphylococcus aureus

| Gene(s) | Prevalence in MRSA | Prevalence in MSSA | Reference |

| smr | 36% | Not specified | [9] |

| qacA/B | Not specified | 4% | [9] |

| smr | 100% (in CHG resistant isolates) | Not applicable | [10] |

| norA | 50% (in CHG resistant isolates) | Not applicable | [10] |

| qacA/B2 | 45.8% (in CHG resistant isolates) | Not applicable | [10] |

| qacA/B1 | 4.16% (in CHG resistant isolates) | Not applicable | [10] |

Table 3: Fold Change in Gene Expression in Chlorhexidine-Adapted Klebsiella pneumoniae

| Gene | Fold Change in Expression | Reference |

| smvA | 10 to 27-fold increase | [7] |

| phoPQ | 5 to 15-fold increase | [7] |

| pmrD | 6 to 19-fold increase | [7] |

| pmrK | 18 to 64-fold increase | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][12]

Materials:

-

Chlorhexidine diacetate stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no chlorhexidine) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of chlorhexidine that inhibits visible bacterial growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.

Molecular Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is a rapid and sensitive method for detecting the presence of specific genes, such as qacA/B and smr.[13]

Materials:

-

Bacterial DNA extract

-

PCR primers specific for the target genes (e.g., qacA/B, smr)

-

Taq DNA polymerase and reaction buffer

-

Deoxynucleotide triphosphates (dNTPs)

-

Thermocycler

-

Agarose gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial kit or a standard protocol.

-

PCR Amplification:

-

Prepare a PCR master mix containing Taq DNA polymerase, buffer, dNTPs, and forward and reverse primers for the target gene.

-

Add the extracted DNA to the master mix.

-

Perform PCR amplification in a thermocycler using an optimized program of denaturation, annealing, and extension steps.

-

-

Gel Electrophoresis:

-

Load the PCR products onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Run the gel to separate the DNA fragments by size.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target gene.

-

Visualizations

Signaling Pathway: The PhoPQ System in Klebsiella pneumoniae

Caption: The PhoPQ two-component system senses chlorhexidine stress, leading to the phosphorylation of PhoP. This, in turn, influences the expression of downstream genes like pmrD and pmrK, contributing to resistance.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Logical Relationship: Mechanisms of Chlorhexidine Resistance

References

- 1. Chlorhexidine Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Multicomponent drug efflux complexes: architecture and mechanism of assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of the PhoPQ-PmrD-PmrAB mediated pathway regulating polymyxin B resistance in Klebsiella pneumoniae CG43 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Broth Microdilution Method To Characterize Chlorhexidine MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Increased Resistance to Chlorhexidine and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. [The prevalence of antiseptic resistance genes (qacA/B and smr) and antibiotic resistance in clinical Staphylococcus aureus strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Study of chlorhexidine susceptibility. [bio-protocol.org]

- 12. pure.qub.ac.uk [pure.qub.ac.uk]

- 13. connectjournals.com [connectjournals.com]

Methodological & Application

Application Notes and Protocols: Chlorhexidine Diacetate as a Biocide in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorhexidine diacetate is a broad-spectrum biocide effective against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary application in a research setting is as a topical antiseptic and disinfectant.[1][3] However, its potent antimicrobial properties suggest its potential utility as a biocide in cell culture media to prevent or eliminate microbial contamination. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a critical focus on balancing its biocidal efficacy with its inherent cytotoxicity to mammalian cells.

Chlorhexidine's mechanism of action involves the dissociation of its salts at physiological pH, releasing a positively charged chlorhexidine cation.[4] This cation binds to the negatively charged bacterial cell wall, leading to membrane disruption and cell death at high concentrations, while at lower concentrations, it has a bacteriostatic effect.[2][4]

Data Presentation: Efficacy and Cytotoxicity

Careful consideration of the concentration-dependent effects of this compound is paramount. The following tables summarize key quantitative data from published studies to guide the determination of an appropriate working concentration.

Table 1: Biocidal Efficacy of this compound

| Target Organism | Effective Concentration | Exposure Time | Outcome | Source |

| Staphylococcus aureus | ≥ 0.05% | 30 minutes | Bactericidal | [5][6] |

| Staphylococcus aureus | ≤ 0.03% | 30 minutes | Bacterial survival observed | [6] |

| Streptococcus mutans | 3% and 5% (incorporated in acrylic resin) | Not specified | Significant antimicrobial effect | [7] |

| Candida albicans | 1%, 3%, and 5% (incorporated in acrylic resin) | Not specified | Significant antimicrobial effect | [7] |

| Enterococcus faecalis | 5% (incorporated in acrylic resin) | Not specified | Less affected than other organisms | [7] |

Table 2: Cytotoxicity of this compound on Mammalian Cells

| Cell Type | Cytotoxic Concentration | Exposure Time | Effect | Source |

| Canine Embryonic Fibroblasts | ≥ 0.013% | 30 minutes | Cell death | [5][6][8] |

| Canine Embryonic Fibroblasts | < 0.013% | 30 minutes | Cell survival | [5][8] |

| Human Endometrial Cells | 1 µg/mL (0.0001%) | Not specified | Toxic | [9] |

| L929 Fibroblasts | 0.000125% - 0.016% | 24 hours | Induces apoptosis at lower concentrations and necrosis at higher concentrations | [6] |

| Human Cells (in culture) | ≥ 0.004% | 3 hours | Impaired cellular function and/or cell death | [10] |

| Human Cells (in culture) | 0.2% | 30 seconds | Maximal suppression of protein synthesis | [10] |

| Odontoblast-like cells (MDPC-23) | 0.02% | Not specified | High cytotoxicity | [11] |

| Odontoblast-like cells (MDPC-23) | 0.0024% and 0.004% | Not specified | Slight cytopathic effects | [11] |

Experimental Protocols

The following protocols provide a framework for determining the optimal concentration of this compound for your specific cell culture system and for its routine use in contamination control.

Protocol for Determining the Minimum Biocidal Concentration (MBC) in Cell Culture Media

This protocol is adapted from standard suspension tests for biocide efficacy.[12]

Objective: To determine the lowest concentration of this compound that effectively kills a specific microbial contaminant in your cell culture medium of choice.

Materials:

-

This compound stock solution (e.g., 1% in sterile water)

-

Complete cell culture medium (the medium you intend to use)

-

Bacterial or fungal culture of a common laboratory contaminant (e.g., E. coli, S. aureus, C. albicans)

-

Sterile microcentrifuge tubes or 96-well plates

-

Standard bacteriological agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

-

Incubator (appropriate for the microbe)

-

Spectrophotometer (optional, for determining initial inoculum concentration)

Procedure:

-

Prepare Microbial Inoculum:

-

Grow a fresh culture of the contaminant organism in a suitable broth.

-

Adjust the concentration of the microbial suspension to approximately 1 x 10^8 CFU/mL in sterile saline or PBS. This can be estimated by measuring the optical density at 600 nm (OD600).

-

Dilute this suspension 1:100 in your complete cell culture medium to obtain a starting inoculum of approximately 1 x 10^6 CFU/mL.

-

-

Prepare this compound Dilutions:

-

Create a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is from 0.1% down to 0.0001%. It is crucial to include a no-biocide control.

-

-

Exposure:

-

In sterile microcentrifuge tubes or a 96-well plate, mix 9 parts of each this compound dilution with 1 part of the microbial inoculum. This will result in a final microbial concentration of 1 x 10^5 CFU/mL.

-

Incubate the mixtures at 37°C for a defined contact time (e.g., 30 minutes, 1 hour, 3 hours).

-

-

Neutralization and Plating:

-

After the incubation period, it is critical to neutralize the biocidal activity of the this compound to accurately assess microbial survival. This can be achieved by performing a 1:100 serial dilution in a neutralizing broth (e.g., Dey-Engley neutralizing broth).

-

Plate 100 µL of the neutralized and serially diluted samples onto appropriate agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates under conditions suitable for the test organism (e.g., 37°C for 24-48 hours for bacteria).

-

Count the number of colonies on each plate and calculate the CFU/mL for each this compound concentration.

-

-

Determination of MBC:

-

The MBC is the lowest concentration of this compound that results in a ≥ 3-log reduction (99.9% kill) of the initial inoculum.

-

Protocol for Evaluating the Cytotoxicity of this compound

Objective: To determine the maximum non-toxic concentration of this compound for your specific mammalian cell line.

Materials:

-

Your mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT assay kit or other viability assay (e.g., Trypan Blue exclusion, LDH assay)

-

Plate reader (for MTT assay)

-

Inverted microscope

Procedure:

-

Cell Seeding:

-

Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a range of this compound concentrations in fresh, complete cell culture medium. The concentration range should bracket the determined MBC and extend to lower concentrations (e.g., from 0.05% down to 0.0001%).

-

Include a vehicle control (medium only) and a positive control for cell death (e.g., 70% ethanol).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

-

Exposure:

-

Incubate the cells for a relevant exposure time (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay Example):

-

After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance on a plate reader at the appropriate wavelength (usually around 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). The maximum non-toxic concentration is typically considered to be at or below the IC10.

-

Routine Protocol for Cell Culture Contamination Control

Objective: To use a pre-determined, safe concentration of this compound to treat a contaminated cell culture. Note: This is a salvage procedure and is not a substitute for good aseptic technique. The primary goal should always be the prevention of contamination.

Materials:

-

Contaminated cell culture

-

Pre-determined optimal concentration of this compound (a concentration that is biocidal but has minimal cytotoxicity)

-

Complete cell culture medium

-

Sterile centrifuge tubes

Procedure:

-

Cell Harvest:

-

For adherent cells, wash the monolayer twice with sterile PBS and then detach the cells using trypsin. For suspension cells, proceed to the next step.

-

Collect the cell suspension in a sterile centrifuge tube.

-

-

Treatment:

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in complete cell culture medium containing the pre-determined optimal concentration of this compound.

-

Incubate for the minimum required contact time to kill the contaminant (as determined in Protocol 3.1).

-

-

Removal of this compound:

-

Centrifuge the treated cell suspension.

-

Discard the supernatant containing the this compound.

-

Wash the cell pellet twice with fresh, sterile, biocide-free complete cell culture medium.

-

-

Re-plating and Monitoring:

-

Resuspend the washed cell pellet in fresh, biocide-free medium and plate in a new culture flask.

-

Incubate under normal conditions and monitor the culture closely for the next several passages for any signs of recurring contamination or cellular stress.

-

It is advisable to quarantine the treated culture and test for the presence of the contaminant after a few passages.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of action of this compound against bacteria.

Caption: Workflow for determining the optimal concentration of this compound.

Caption: Concentration-dependent induction of apoptosis and necrosis in mammalian cells.

Conclusion and Recommendations

This compound can be a potent tool for controlling microbial contamination in cell culture, but its use requires careful validation to avoid compromising experimental results through cytotoxicity. The key recommendations are:

-

Always Determine the Optimal Concentration: The balance between biocidal activity and cytotoxicity is critical and is specific to the contaminant and the cell line.

-

Use as a Last Resort: this compound should be used to salvage valuable cultures, not as a routine additive to media. Strict aseptic technique is the best defense against contamination.

-

Validate Post-Treatment: After treatment, cells should be monitored for changes in morphology, growth rate, and function to ensure that the treatment has not inadvertently affected the experimental model.

-

Consider the Source of Contamination: If contamination is a recurring issue, the source of the contamination should be identified and eliminated.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]